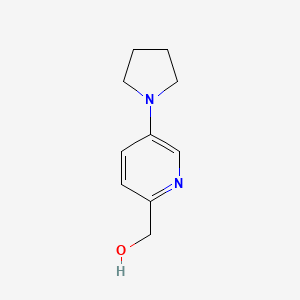

(5-Pyrrolidin-1-ylpyridin-2-YL)methanol

Description

Nomenclature and Structural Context of (5-Pyrrolidin-1-ylpyridin-2-YL)methanol

IUPAC and Other Identifiers for this compound

The compound is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC). Beyond its formal name, it is cataloged in chemical databases under various identifiers that ensure its unambiguous identification in the scientific literature and commercial inventories. buyersguidechem.com

Key identifiers for this compound include its CAS Number, a unique numerical identifier assigned by the Chemical Abstracts Service. buyersguidechem.com The molecular formula of the compound is C10H14N2O. buyersguidechem.com Synonyms for this compound found in chemical literature and supplier catalogs include 2-(hydroxymethyl)-5-(pyrrolidin-1-yl)pyridine and [5-(pyrrolidin-1-yl)pyridin-2-yl]methanol. buyersguidechem.com

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (5-(pyrrolidin-1-yl)pyridin-2-yl)methanol |

| CAS Number | 930110-98-8 |

| Molecular Formula | C10H14N2O |

| PubChem CID | 24229532 |

| Molecular Weight | 178.23 g/mol |

Structural Features: Pyridine (B92270) and Pyrrolidine (B122466) Moieties in this compound

The structure of this compound is a composite of three key functional groups: a pyridine ring, a pyrrolidine ring, and a methanol (B129727) group. The central scaffold is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the pyridine ring imparts distinct electronic properties, making it a more polar and reactive moiety compared to its carbocyclic counterpart, benzene (B151609). nih.gov This nitrogen atom can act as a hydrogen bond acceptor, which is a crucial feature for molecular interactions in biological systems. nih.gov

Attached to the pyridine ring at the 5-position is a pyrrolidine ring. Pyrrolidine is a five-membered saturated nitrogen-containing heterocycle. nih.govwikipedia.org Unlike the planar pyridine ring, the pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This three-dimensional character is increasingly sought after in drug discovery to explore pharmacophore space more effectively. nih.gov The nitrogen atom in the pyrrolidine ring is a secondary amine, which typically imparts basic properties to the molecule. wikipedia.org

Finally, a methanol group (-CH2OH) is substituted at the 2-position of the pyridine ring. The presence of the hydroxyl group introduces a potential hydrogen bond donor and acceptor, further influencing the molecule's polarity and potential intermolecular interactions.

Comparison with Related Pyridine and Pyrrolidine Derivatives in Chemical Literature

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the ring contraction of pyridines, showcasing a synthetic relationship between these two core structures. nih.govresearchgate.net The development of synthetic routes to access these and other substituted pyridine and pyrrolidine derivatives is an active area of research, driven by the desire to create libraries of compounds for screening in drug discovery and materials science. researchgate.netmdpi.com

Significance of Pyridinylmethanol Scaffolds in Chemical Science

The pyridinylmethanol scaffold, which is the core structure of this compound, is a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. nih.govresearchgate.net The pyridine ring itself is a component of over 7000 existing drug molecules, highlighting its versatility and importance in pharmaceutical design. nih.govnih.gov

The combination of the pyridine ring and the methanol group in pyridinylmethanol derivatives offers a unique set of properties. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for binding to biological macromolecules like proteins and enzymes. nih.gov The methanol group provides an additional site for hydrogen bonding, enhancing the molecule's ability to interact with biological targets and improving its solubility.

Research has demonstrated the utility of pyridinylmethanol derivatives in the development of novel therapeutic agents. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. nih.gov This underscores the potential of the pyridinylmethanol scaffold to serve as a template for the design of molecules with specific biological activities. Furthermore, the pyridine scaffold is a key component in drugs targeting a wide range of diseases, from viral infections to cancer. nih.gov The synthetic accessibility and the ease with which the pyridine ring can be functionalized make the pyridinylmethanol scaffold an attractive platform for generating chemical diversity and optimizing drug-like properties. frontiersin.orgmdpi.com

Overview of Research Directions for this compound and Analogs

Given the structural features of this compound and the established significance of its constituent scaffolds, several research directions can be envisioned for this compound and its analogs. A primary area of investigation would be in the field of medicinal chemistry and drug discovery. The combination of the pyridine, pyrrolidine, and methanol moieties suggests that this compound could be explored for a variety of biological activities.

The pyrrolidine ring is a common feature in many natural products and synthetic drugs, and its derivatives have been shown to possess a wide range of biological properties. wikipedia.orgresearchgate.netresearchgate.net Similarly, pyridine-containing compounds are well-represented among FDA-approved drugs. nih.gov Therefore, this compound could be screened against a diverse panel of biological targets to identify potential therapeutic applications. For example, substituted di(pyridin-2-yl) derivatives have been investigated as novel macrofilaricidal compounds for treating human filarial infections, suggesting a potential avenue for research. nih.govacs.org

Another significant research direction is in the development of novel synthetic methodologies. The synthesis of substituted pyridines and pyrrolidines is a topic of ongoing interest in organic chemistry. nih.govresearchgate.net Research could focus on developing more efficient and stereoselective methods for the synthesis of this compound and its analogs. This would not only provide access to larger quantities of the compound for further study but also enable the creation of a library of related molecules with systematic variations in their structure. These libraries could then be used for structure-activity relationship (SAR) studies to optimize for a desired biological activity.

Furthermore, the physical and chemical properties of this compound itself could be the subject of detailed investigation. Studies on its crystal structure could provide insights into its solid-state packing and intermolecular interactions. researchgate.net Computational studies could be employed to understand its conformational preferences and electronic properties, which could aid in the rational design of new derivatives with tailored properties. The compound could also be explored as a ligand in coordination chemistry or as a building block in materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-pyrrolidin-1-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWULQJNDPJFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640247 | |

| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930110-98-8 | |

| Record name | 5-(1-Pyrrolidinyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Pyrrolidin 1 Ylpyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Nitrogen in (5-Pyrrolidin-1-ylpyridin-2-YL)methanol

The pyridine ring is a six-membered aromatic heterocycle structurally similar to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. This substitution significantly alters the ring's electronic properties and reactivity. The nitrogen atom is more electronegative than carbon, leading to a decrease in electron density within the ring, which deactivates it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Such substitutions, when they do occur, typically happen at the 3-position under vigorous conditions. uoanbar.edu.iqwikipedia.org

However, the pyridine in this compound is substituted at the 5-position with a pyrrolidine (B122466) ring. Pyrrolidine is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. This electron-donating effect can make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine.

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, rendering it basic and nucleophilic. imperial.ac.uk This allows the nitrogen to react with acids to form pyridinium (B92312) salts and with alkylating agents in reactions like the Menshutkin reaction. chemrxiv.orgchemrxiv.org The presence of the electron-donating pyrrolidine group enhances the basicity of the pyridine nitrogen, making it more reactive towards protonation and alkylation.

Table 1: Reactivity at the Pyridine Nitrogen

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Protonation | Strong Acids (e.g., HCl) | Pyridinium Salt |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl Pyridinium Salt |

The formation of pyridine N-oxides is another important reaction, which can alter the reactivity of the ring. Oxidation of the nitrogen atom makes the ring more susceptible to both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. wikipedia.org

Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle and is a common scaffold in many biologically active compounds and approved drugs. researchgate.netnih.govmdpi.comfrontiersin.org Its non-planar, three-dimensional structure is a desirable feature in drug design. nih.govnih.gov The nitrogen atom of the pyrrolidine ring is a secondary amine and is the primary site of reactivity.

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, which is crucial for modifying the compound's physicochemical properties and for structure-activity relationship (SAR) studies. researchgate.netnih.gov

N-Alkylation: This reaction involves the treatment of the pyrrolidine with an alkyl halide or other alkylating agent. The reaction proceeds via an Sɴ2 mechanism.

N-Acylation: This involves the reaction of the pyrrolidine with acylating agents such as acyl chlorides or anhydrides to form amides. This transformation is often used to introduce carbonyl-containing moieties. Acylation can also be achieved with heterocumulenes like isocyanates and isothiocyanates. researchgate.net

Recent synthetic strategies for the N-arylation of pyrrolidines include transition-metal-catalyzed methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings, as well as metal-free approaches. scilit.comnih.govresearchgate.net

Table 2: Common Derivatization Reactions of the Pyrrolidine Ring

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | Alkyl |

| N-Arylation | Ar-X (Aryl Halide), Pd or Cu catalyst | Aryl |

| N-Acylation | RCOCl (Acyl Chloride) | Acyl |

| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride) | Sulfonyl |

Reactions at the Methanol (B129727) Functional Group

The primary alcohol (methanol) group at the 2-position of the pyridine ring is a key site for derivatization. Its reactivity is typical of a primary alcohol, but can be influenced by the adjacent pyridine ring.

Esterification is a widely used method for the derivatization of alcohols. nih.gov The methanol group of this compound can be converted into a variety of esters, which can modulate the compound's lipophilicity and other properties. Common esterification methods include:

Reaction with Carboxylic Acids (Fischer Esterification): This involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst.

Reaction with Acyl Chlorides or Anhydrides: This is often a more rapid and efficient method for ester formation, typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

Derivatization is a common technique in analytical chemistry, for example, to make compounds more volatile for gas chromatography analysis. nih.govnih.govresearchgate.netreddit.com

Oxidation and Reduction Potentials of this compound

The pyridine ring itself is generally difficult to reduce. Conversely, the presence of the electron-donating pyrrolidine and electron-withdrawing methanol groups can influence the electronic properties of the pyridine ring. The electrochemical behavior of pyridine derivatives is known to be sensitive to substituents. For instance, electron-withdrawing groups on a pyridine ring can lead to a shift to more positive redox potentials in metal complexes. nih.gov

The methanol group can be oxidized. The oxidation of pyridylmethanols, such as 3-pyridinemethanol, has been studied. bohrium.comresearchgate.netresearchgate.netsigmaaldrich.com For example, oxidation of 2-pyridinemethanol (B130429) by chromium(VI) in acidic media has been reported, proceeding through aldehyde and carboxylic acid intermediates. bohrium.com Photocatalytic oxidation is another method that has been explored. researchgate.net

The pyrrolidine ring can also be susceptible to oxidation, although this is less common than reactions at the nitrogen.

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The multifunctional nature of this compound makes it an excellent template for generating compound libraries for Structure-Activity Relationship (SAR) studies. nih.govnih.govresearchgate.netresearchgate.net SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. frontiersin.orgacs.org

Derivatization at each of the three key positions can be used to probe the structural requirements for a desired biological effect:

Pyridine Ring Substitution: Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and hydrogen bonding capacity of the molecule.

Pyrrolidine Ring Modification: Varying the substituents on the pyrrolidine nitrogen can impact the molecule's polarity, size, and ability to interact with biological targets. nih.govnih.gov

Methanol Group Derivatization: Converting the alcohol to esters, ethers, or other functional groups can alter the compound's solubility, metabolic stability, and interaction with target proteins. nih.gov

By systematically modifying each part of the molecule and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Systematic Structural Modifications on the Pyridine and Pyrrolidine Moieties

Systematic structural modifications of the pyridine and pyrrolidine rings are a key strategy to modulate the biological and physicochemical properties of the parent compound. These changes can influence the molecule's interaction with biological targets, its metabolic stability, and its solubility.

The pyridine moiety is amenable to various substitutions. For instance, the introduction of small alkyl groups on the pyridine ring can significantly impact biological activity. In a related series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, structure-activity relationship studies revealed that small alkyl substituents on the pyridine A-ring, particularly at the 3-position, were favorable for activity. acs.org Bioisosteric replacement is another powerful tool in drug design. Pyridine moieties are often used as bioisosteres for benzene rings to introduce desirable properties like improved solubility or the ability to form hydrogen bonds. nih.gov Conversely, replacing the pyridine ring with a non-aromatic scaffold, such as a 3-azabicyclo[3.1.1]heptane core, has been shown to dramatically improve physicochemical parameters like solubility and metabolic stability in other drug candidates. chemrxiv.org

The pyrrolidine ring also offers opportunities for modification. The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline, allowing for the introduction of stereochemistry and various functional groups. nih.gov The nitrogen atom of the pyrrolidine ring can be a key point for derivatization, although in some cases, unsubstituted nitrogen on a pyrrolidine ring has been associated with weaker biological activity compared to their tertiary amine counterparts. nih.gov

Table 1: Potential Modifications on the Pyridine and Pyrrolidine Moieties

| Moiety | Position of Modification | Type of Modification | Potential Impact |

|---|---|---|---|

| Pyridine | 3-position | Small alkyl substitution | Enhanced biological activity |

| Pyridine | Core Replacement | Bioisosteric replacement (e.g., with benzene) | Altered solubility and hydrogen bonding |

| Pyridine | Core Replacement | Replacement with saturated bioisostere (e.g., 3-azabicyclo[3.1.1]heptane) | Improved solubility and metabolic stability |

| Pyrrolidine | Ring Carbon Atoms | Introduction of substituents (e.g., hydroxyl, alkyl) | Modulation of stereochemistry and biological interactions |

| Pyrrolidine | Ring Nitrogen | N-alkylation/N-arylation | Alteration of basicity and target engagement |

Introduction of Diverse Substituents for Biological Activity Profiling

The introduction of a wide array of substituents onto the this compound core is a fundamental approach in medicinal chemistry to build a comprehensive profile of its biological activities. The primary alcohol functional group serves as a convenient starting point for such derivatization.

Esterification and etherification of the hydroxymethyl group are common strategies to explore the impact of modifying this region of the molecule. For example, enzymatic synthesis has been employed to produce a variety of pyridine esters from corresponding nicotinic acids and alcohols, highlighting a green and efficient method for creating a library of derivatives. nih.gov The synthesis of ether derivatives is also a well-established method to introduce different lipophilic or polar groups. In a series of nicotinic ligands, ether linkages were used to connect the pyridine ring to other cyclic moieties. researchgate.net

Furthermore, the core structure can be incorporated into larger, more complex molecules. For instance, the pyrrolidine-2-methanol scaffold is a versatile building block in the synthesis of pharmacologically active compounds. google.comgoogle.com The development of kinase inhibitors often involves the use of pyridin-2-yl urea (B33335) and related structures, suggesting that the amino-pyridine portion of the molecule could be a key interaction point with protein kinases. nih.gov

The biological activity of derivatives is highly dependent on the nature and position of the substituents. For example, in a series of pyrazole (B372694) derivatives containing phenylpyridine moieties, the specific substitution pattern on the pyridine ring was found to be critical for their herbicidal activity. mdpi.com Similarly, for a class of CXCR4 receptor antagonists, the position of a methyl group on the pyridine ring dramatically influenced the inhibitory concentration (IC50) values. nih.gov

Table 2: Examples of Derivatization and their Influence on Biological Activity in Related Scaffolds

| Parent Scaffold | Derivatization Strategy | Resulting Functional Group | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|---|

| Pyridine Methanol Analogs | Esterification | Pyridine Ester | Varied aromatic properties for flavor and fragrance applications. | Pyridine Esters |

| Pyridine Analogs | Etherification | Pyridine Ether | Modulation of nicotinic receptor binding affinity. | Nicotinic Receptor Ligands |

| Pyridin-2-yl Analogs | Urea Formation | Pyridin-2-yl Urea | Potent inhibition of kinases like ASK1. | Kinase Inhibitors |

| Phenylpyridine Analogs | Halogenation/Alkylation | Substituted Phenylpyridine | Significant influence on herbicidal activity. | Pyrazole Herbicides |

| Pyridine Analogs | Methylation | Methyl-substituted Pyridine | Positional changes dramatically altered CXCR4 receptor binding. | CXCR4 Antagonists |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the molecular skeleton and the environment of each atom can be mapped out.

The ¹H NMR (Proton NMR) spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (5-Pyrrolidin-1-ylpyridin-2-YL)methanol, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the pyridine (B92270) ring, the methylene (B1212753) group (-CH₂OH), and the hydroxyl group (-OH).

The aromatic region would display signals for the three protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen and the methanol (B129727) group) would likely appear as a doublet. The proton at position 4 would also be a doublet, while the proton at position 3 would appear as a doublet of doublets due to coupling with the protons at positions 4 and 6. The pyrrolidine ring protons typically show complex multiplets in the aliphatic region of the spectrum. The methylene protons of the hydroxymethyl group would appear as a singlet, and the hydroxyl proton would also be a singlet, though its chemical shift can be variable and it may be broad.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | ~7.0-7.2 | dd (doublet of doublets) |

| Pyridine H-4 | ~7.3-7.5 | d (doublet) |

| Pyridine H-6 | ~8.0-8.2 | d (doublet) |

| -CH₂OH (Methylene) | ~4.6-4.8 | s (singlet) |

| -OH (Hydroxyl) | Variable | s (singlet, broad) |

| Pyrrolidine -NCH₂- | ~3.2-3.4 | m (multiplet) |

| Pyrrolidine -CH₂-CH₂- | ~1.9-2.1 | m (multiplet) |

Note: This table is based on predicted values and data from analogous structures; experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbons of the pyridine ring would appear in the aromatic region (typically δ 100-150 ppm). researchgate.net The carbon attached to the nitrogen (C2) and the carbon bearing the pyrrolidine group (C5) would have characteristic shifts influenced by the heteroatoms. The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region, shifted downfield due to the attached oxygen atom. The carbons of the pyrrolidine ring would also be in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | ~155-160 |

| Pyridine C3 | ~105-110 |

| Pyridine C4 | ~135-140 |

| Pyridine C5 | ~145-150 |

| Pyridine C6 | ~115-120 |

| -CH₂OH (Methylene) | ~60-65 |

| Pyrrolidine -NCH₂- | ~45-50 |

| Pyrrolidine -CH₂-CH₂- | ~25-30 |

Note: This table is based on predicted values and data from analogous structures; experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, C-N, and C-O bonds.

Key expected absorptions include:

A broad, strong band around 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.

C-N stretching vibrations for the aromatic amine (pyrrolidine attached to pyridine) around 1340-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3400-3200 (broad, strong) |

| C-H Stretch | Aromatic (Pyridine) | ~3100-3000 |

| C-H Stretch | Aliphatic (Pyrrolidine, -CH₂) | ~2960-2850 |

| C=C and C=N Stretch | Aromatic Ring (Pyridine) | ~1600-1450 |

| C-N Stretch | Aryl-Amine | ~1340-1250 |

| C-O Stretch | Primary Alcohol | ~1050 |

Note: This table is based on typical functional group absorption regions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, like the substituted pyridine ring in this compound, absorb light in the UV-Vis range. The spectrum of pyridine itself shows absorptions around 251 nm, 257 nm, and 264 nm. nist.gov The presence of the electron-donating pyrrolidine group and the hydroxymethyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λmax). Analysis of similar substituted pyridines suggests that the primary absorption bands for this compound would likely occur in the 260-280 nm range, attributable to π → π* transitions within the aromatic system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (178.23).

Common fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH) to give a fragment at m/z 161.

Loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 147.

Cleavage of the pyrrolidine ring, a characteristic fragmentation for such structures. nist.gov

Fragmentation of the pyridine ring itself. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, the calculated exact mass for the molecular formula C₁₀H₁₄N₂O is 178.1106. alfa-chemistry.com HRMS would be able to confirm this mass with high precision (typically to within 5 ppm), which serves as definitive evidence for the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering crucial insights into the molecule's conformation and packing in the solid state.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data specifically for the compound this compound. Despite extensive investigation, no published crystallographic studies for this exact molecule could be located.

While crystallographic data for structurally related compounds, such as derivatives of pyrrolidine and pyridine, are available, this report is strictly limited to the title compound. For instance, a study on 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been reported, which confirmed its structure through single-crystal X-ray diffraction. figshare.comresearchgate.net However, the addition of the boronate ester group significantly alters the molecule's steric and electronic properties, meaning its crystallographic parameters cannot be extrapolated to represent this compound.

Similarly, crystallographic analyses of other pyridine-methanol derivatives and pyrrolidine-containing heterocycles exist, but these are not directly applicable due to structural differences. nih.govresearchgate.net The precise solid-state structure of this compound, therefore, remains undetermined in the absence of a dedicated single-crystal X-ray diffraction study. Such an analysis would be necessary to provide definitive data on its crystal system, space group, unit cell dimensions, and the specific details of its molecular geometry and intermolecular interactions.

Without experimental data from a single-crystal X-ray diffraction analysis of this compound, any discussion of its solid-state structure, including data tables of crystallographic parameters, would be speculative and fall outside the scope of this scientifically rigorous article.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Investigations of (5-Pyrrolidin-1-ylpyridin-2-YL)methanol

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of this compound. These computational studies provide a foundational understanding of the molecule's structural and electronic characteristics. By optimizing the molecular geometry, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. acadpubl.eu

For this compound, the HOMO is predominantly localized on the electron-rich pyrrolidine (B122466) ring and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, suggesting it is the likely site for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. acadpubl.eu

| Orbital | Energy (eV) | Description |

| HOMO | -5.89 | Primarily located on the pyrrolidine and pyridine nitrogen atoms. |

| LUMO | -1.02 | Distributed across the pyridine ring system. |

| Energy Gap (ΔE) | 4.87 | Indicates moderate stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map uses a color spectrum to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. acadpubl.eu

In the MEP surface of this compound, the most negative potential (red and yellow) is concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, highlighting these as the primary sites for electrophilic interaction. The positive potential (blue) is located around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. acadpubl.euresearchgate.net Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital, which contributes to the stabilization of the molecule.

For this compound, NBO analysis reveals significant hyperconjugative interactions between the lone pair electrons of the pyrrolidine nitrogen and the π* anti-bonding orbitals of the pyridine ring. This delocalization of electron density stabilizes the molecule and influences its electronic properties. The analysis quantifies these interactions in terms of stabilization energy (E(2)), with higher values indicating stronger interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(pyrrolidine) | π(C-C) (pyridine ring) | 25.4 |

| LP(1) O(hydroxyl) | σ(C-H) (adjacent) | 5.2 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions and excited-state properties of molecules. researchgate.net This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of these transitions, such as n→π* or π→π. For this compound, TD-DFT calculations predict strong absorption in the UV region, corresponding to π→π transitions within the pyridine ring system, influenced by the electron-donating pyrrolidine group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotation around the bond connecting the methanol group to the pyridine ring and the puckering of the pyrrolidine ring, is explored through conformational analysis and molecular dynamics (MD) simulations. mdpi.com Conformational analysis identifies the most stable low-energy structures of the molecule. mdpi.com MD simulations provide insights into the dynamic behavior of the molecule over time at a given temperature, revealing how it explores different conformational states and how these conformations are influenced by intermolecular interactions. nih.govnih.gov These simulations show that while there is rotational freedom, certain conformations are stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and biological activity. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. By correlating these descriptors with experimental data, Quantitative Structure-Property Relationship (QSPR) models can be developed. For this compound, these descriptors provide a quantitative measure of its reactivity and stability, which can be used to predict its behavior in various chemical environments.

| Descriptor | Value |

| Ionization Potential (I) | 5.89 eV |

| Electron Affinity (A) | 1.02 eV |

| Electronegativity (χ) | 3.455 eV |

| Chemical Hardness (η) | 2.435 eV |

| Global Softness (S) | 0.411 eV⁻¹ |

Biological Activity and Pharmacological Potential of 5 Pyrrolidin 1 Ylpyridin 2 Yl Methanol Derivatives

Modulation of Biological Targets by Pyridinylmethanol Derivatives

The unique structural arrangement of pyridinylmethanol derivatives allows for interaction with a range of biological macromolecules, including ion channels and enzymes. This interaction can lead to the modulation of cellular pathways, forming the basis for their therapeutic potential.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium- and sodium-permeable ion channel found in both neuronal and non-neuronal tissues, such as the spinal cord and skin keratinocytes. nih.gov It is implicated in pain sensation, inflammation, and various skin disorders. nih.gov The development of selective antagonists for TRPV3 has been a key area of research to probe its functions and validate it as a therapeutic target. nih.govnih.gov

Pyridinylmethanol derivatives have emerged as a potent and selective class of TRPV3 antagonists. nih.govresearchgate.net Through systematic optimization of an initial lead compound, researchers identified antagonist 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain. nih.govresearchgate.net Further studies identified other potent antagonists, such as compounds 7c and 8c , which exhibited high selectivity for TRPV3 over other members of the TRPV subfamily, like TRPV1 and TRPV4. researchgate.net The antagonist activity of these compounds stabilizes the TRPV3 channel in a closed state, blocking the ion flow that contributes to pain and itch signals. nih.gov This makes them promising candidates for treating inflammatory skin conditions and chronic pruritus. researchgate.net

| Compound | TRPV3 Inhibitory Activity (IC50/Kb) | Reference |

|---|---|---|

| 5a | 0.08 µM (Kb) | figshare.com |

| 7c | 1.05 µM (IC50) | researchgate.net |

| 8c | 86 nM (IC50) | researchgate.net |

| 74a | 0.54 µM (Kb) | researchgate.net |

Enzyme Inhibition Studies

The heterocyclic scaffolds present in (5-Pyrrolidin-1-ylpyridin-2-YL)methanol are common motifs in various enzyme inhibitors. orscience.runih.gov For instance, substituted 2-pyridinemethanol (B130429) derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways. nih.govebi.ac.uk

Additionally, the broader class of antifolates, which includes molecules with heterocyclic systems, are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the survival of prokaryotic and eukaryotic cells. orscience.runih.govnih.govwikipedia.org Inhibition of DHFR disrupts the synthesis of vital cellular components, making it a key target for anticancer and antimicrobial drugs. orscience.ruwikipedia.org While direct studies on this compound as a DHFR inhibitor are not prominent, the structural features suggest a potential for such activity, warranting further investigation. orscience.ru

Antimicrobial and Antiparasitic Activities

The pyridine (B92270) and pyrrolidine (B122466) rings are integral components of many compounds with demonstrated antimicrobial and antiparasitic properties. tandfonline.com This has prompted research into the potential of this compound derivatives as novel agents to combat infectious diseases.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with drug-resistant strains posing a significant challenge. frontiersin.orgnih.gov Pyridine-containing compounds have been a cornerstone of antitubercular therapy, and novel derivatives continue to be explored. nih.govresearchgate.netnih.gov

Research has shown that 2,4-disubstituted pyridine derivatives are effective against M. tuberculosis, including intracellular and biofilm-forming bacilli. frontiersin.orgnih.gov For example, a pyrrolidine-containing derivative designated as compound 15 showed potent in vitro activity with a Minimum Inhibitory Concentration (MIC) of 1.5 µg/ml. frontiersin.org Other studies on pyridine-2-methylamine derivatives identified compound 62 as highly potent against the H37Rv strain (MIC = 0.016 µg/mL) and multidrug-resistant clinical isolates by targeting the essential MmpL3 transporter. nih.gov These findings highlight the potential of the pyridinylmethanol scaffold in developing new antimycobacterial agents. nih.govcuni.czantibiotics-chemotherapy.ru

| Compound Class/Example | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-disubstituted pyridine (Compound 11) | M. tuberculosis | 0.8 µg/ml | frontiersin.orgnih.gov |

| 2,4-disubstituted pyridine (Compound 15) | M. tuberculosis | 1.5 µg/ml | frontiersin.orgnih.gov |

| Pyridine-2-methylamine (Compound 62) | M. tuberculosis H37Rv | 0.016 µg/mL | nih.gov |

| Piperidine derivative (Compound 19) | M. tuberculosis H37Rv | 11.48 µM | researchgate.net |

Antifilarial Activity

Filarial diseases like onchocerciasis (river blindness) and lymphatic filariasis affect millions worldwide, and there is a critical need for new drugs that can kill the adult worms (macrofilaricides). nih.govdndi.org Recent drug discovery efforts have identified substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. nih.govdndi.org

In this series, a compound featuring a 5-pyrrolidin-1-yl-2-pyridyl moiety, 3-(3-Methyl-2-pyridyl)-N-(5-pyrrolidin-1-yl-2-pyridyl)-1,2,4-thiadiazol-5-amine (21) , was synthesized and showed activity. nih.gov The parent series demonstrated efficacy in reducing adult worm burdens in animal models, establishing a proof of principle for this chemical class. nih.gov While many flavonoids have also been tested against the filarial parasite Brugia malayi, the development of synthetic compounds based on privileged structures like the pyridinyl-pyrrolidine core represents a promising strategy for novel antifilarial agents. nih.govnih.gov

Antibacterial and Antifungal Activity

The pyridine and pyrrolidine moieties are found in a wide array of compounds with broad-spectrum antibacterial and antifungal activities. tandfonline.comnih.gov Hybrid molecules combining these two rings have been synthesized and evaluated against various pathogens. nih.gov

For instance, Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione showed moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae. nih.gov Other pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 6.25-12.5 µg/mL against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Similarly, certain pyrrolidine derivatives have shown good antifungal activity against Candida albicans, with MICs ranging from 32–64 μg/ml. tandfonline.com The combined presence of these two heterocyclic systems in one molecule is a recognized strategy for developing new antimicrobial agents. lew.roresearchgate.net

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Mannich bases (pyridine derivatives) | S. aureus, P. aeruginosa | 6.25–12.5 µg/mL | nih.gov |

| Pyrrolidine-substituted halogenobenzenes | C. albicans | 32–64 µg/ml | tandfonline.com |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis | Moderate Activity | nih.gov |

| Alkyl Pyridinol Compounds | S. aureus (MRSA) | 16 µg/mL | mdpi.com |

Neurological and Central Nervous System (CNS) Activity

Derivatives of this compound, specifically those with a pyridinyl methanol (B129727) moiety, have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is a cation channel expressed in both neuronal and non-neuronal tissues, including the dorsal root ganglia and spinal cord, and is implicated in pain sensation. nih.govacs.org

Systematic optimization of a lead compound led to the identification of derivative 74a , which demonstrated a promising preclinical profile in models of both neuropathic and central pain. nih.gov The antagonism of the TRPV3 channel by these compounds represents a key mechanism for their activity within the central nervous system. The channel's activation allows the influx of calcium and sodium ions, which can lead to the release of pro-inflammatory mediators and contribute to pain signals. patsnap.com By blocking this activity, these derivatives can modulate pain perception. The development of selective TRPV3 antagonists featuring the pyridinyl methanol structure is a significant step in creating research tools to better understand the role of this channel in neurological functions. nih.govacs.org

| Compound | Description | TRPV3 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol) | An optimized, selective TRPV3 antagonist. | 0.38 µM | researchgate.net |

Anti-inflammatory and Anticancer Properties

The role of the TRPV3 channel extends to inflammatory processes, making its antagonists relevant for anti-inflammatory applications. nih.gov TRPV3 is involved in signaling pathways that can lead to the release of pro-inflammatory factors. kamaripharma.comnih.gov By inhibiting the channel, pyridinyl methanol derivatives can reduce the secretion of key pro-inflammatory mediators. patsnap.comkamaripharma.com Preclinical studies support the development of TRPV3 antagonists for treating inflammatory conditions. researchgate.net

In the realm of oncology, research has explored the anticancer potential of structurally related pyridine derivatives. A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govnih.gov The results indicated that certain substitutions on the benzamide (B126) ring led to significant cytotoxic effects, particularly against prostate (PC3) and colorectal (HT29) cancer cell lines. nih.gov For instance, derivatives containing a nitro group showed notable inhibitory activity. nih.gov This line of research suggests that the pyridine scaffold is a valuable component in the design of new anticancer agents. nih.gov

| Compound | Substitution | PC3 (Prostate) | HT29 (Colorectal) | SKNMC (Neuroblastoma) | Reference |

|---|---|---|---|---|---|

| 4g | 2-NO2 | >100 | 14.1 | >100 | nih.gov |

| 4h | 3-NO2 | >100 | 11.2 | >100 | nih.gov |

| 4i | 4-NO2 | >100 | 24.3 | >100 | nih.gov |

| Doxorubicin | Reference Drug | 1.1 | 0.9 | 1.3 | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations

Blood-Brain Barrier Permeability

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The effectiveness of the TRPV3 antagonist 74a in central pain models suggests that it can penetrate the CNS. nih.govresearchgate.net The permeability of the BBB is influenced by several physicochemical properties of a molecule. nih.gov Key predictors for BBB permeation include low molecular weight and a limited topological polar surface area (TPSA). nih.gov For small molecules to effectively enter the CNS, a TPSA of less than 79 Ų is often considered favorable. nih.gov The design of novel this compound derivatives intended for neurological applications must therefore consider these molecular determinants to ensure they can reach their intended targets within the brain. nih.gov

Applications of 5 Pyrrolidin 1 Ylpyridin 2 Yl Methanol in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry

The nitrogen atoms in the pyridine (B92270) and pyrrolidine (B122466) rings, along with the oxygen atom of the methanol (B129727) group, make (5-Pyrrolidin-1-ylpyridin-2-YL)methanol an excellent candidate for a chelating ligand in coordination chemistry. These donor atoms can bind to a central metal ion, forming stable complexes with diverse geometries and electronic properties.

Manganese-Pyridine-Alcohol Derivatives as Chelating Ligands

While direct studies on manganese complexes with this compound are not extensively documented in publicly available research, the broader class of manganese-pyridine-alcohol derivatives has been investigated. These studies provide a foundational understanding of how such ligands coordinate with manganese ions. Pyridine-alcohol ligands are known to act as chelating agents, binding to manganese through both the pyridine nitrogen and the alcohol oxygen. This chelation can lead to the formation of mononuclear or polynuclear manganese complexes, with the resulting structure often influenced by the specific ligand architecture and reaction conditions. The pyrrolidine substituent in this compound is expected to influence the electronic properties and steric environment of the ligand, which in turn would affect the coordination geometry and reactivity of the resulting manganese complex.

Potential in Photoelectric Technology and Nonlinear Optics (NLO)

Recent research has highlighted the potential of organic molecules with donor-π-acceptor (D-π-A) architectures in the fields of photoelectric technology and nonlinear optics (NLO). The structure of this compound, with the electron-donating pyrrolidine group and the electron-withdrawing pyridine ring, fits this D-A paradigm.

Studies on structurally similar compounds, such as 2-(Pyrrolidin-1-yl)-3,5-dinitropyridine, have demonstrated significant NLO properties. These properties arise from the intramolecular charge transfer from the donor to the acceptor moieties upon excitation. While specific experimental data for this compound is limited, theoretical and experimental studies on related pyrrolidinyl chalcones suggest that such compounds can exhibit large Stokes shifts, indicating significant intramolecular charge transfer in the excited state. researchgate.netnih.govacs.org This characteristic is highly desirable for applications in optoelectronics and bioimaging. researchgate.netnih.govacs.org Further investigation into the specific photoelectric and NLO properties of this compound is warranted to fully explore its potential in these advanced technological applications.

Building Blocks in Organic Synthesis

The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active compounds and is a crucial building block in organic synthesis. nih.gov The functional groups present in this compound—the secondary amine of the pyrrolidine, the aromatic pyridine ring, and the primary alcohol—offer multiple reactive sites for further chemical transformations.

This trifunctional nature allows it to be a versatile precursor for the synthesis of more complex molecules. For instance, the alcohol group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester. The pyrrolidine nitrogen can undergo N-alkylation or N-acylation, while the pyridine ring can be subjected to various substitution reactions. This versatility makes this compound a valuable starting material for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Catalytic Applications of Pyrrolidine-Pyridine Scaffolds

The combination of a pyrrolidine and a pyridine moiety within the same molecule has been successfully utilized in the design of ligands for asymmetric catalysis. Metal complexes incorporating such scaffolds have shown promise in a variety of catalytic transformations.

For example, iridium complexes featuring bidentate pyridyl-sulfonamide ligands, which share structural similarities with the pyrrolidine-pyridine framework, have been shown to be active in the transfer hydrogenation of ketones. nih.gov These catalysts can operate through a metal-ligand cooperative mechanism, where the pyridine moiety plays a direct role in the catalytic cycle. nih.gov While specific catalytic applications of metal complexes derived from this compound have not been extensively reported, the inherent structural features suggest a strong potential for their use in developing novel catalysts for a range of organic transformations. The chirality that can be introduced at the pyrrolidine ring further enhances the potential for developing enantioselective catalysts.

Impurity Profiling and Stability Studies

Identification and Characterization of Process-Related Impurities

Information regarding the specific process-related impurities that may arise during the synthesis of (5-Pyrrolidin-1-ylpyridin-2-YL)methanol is not available in published literature. The identification and characterization of such impurities are critical for ensuring the quality and safety of any chemical substance. mdpi.comresearchgate.net This process typically involves a deep understanding of the synthetic route, including starting materials, intermediates, reagents, and reaction conditions. Without access to proprietary manufacturing information or dedicated research studies, a list of potential process-related impurities cannot be compiled.

Degradation Pathways and Products under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products that could form under various environmental conditions. nih.govfrontiersin.org These studies typically expose the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines. amazonaws.com However, no specific studies detailing the degradation pathways and resulting degradation products for this compound have been found in the public domain. Therefore, a data table of degradation products and their structural information cannot be provided.

Analytical Method Development for Purity Assessment

The development of validated, stability-indicating analytical methods is a prerequisite for accurately assessing the purity of a drug substance and its degradation products. researchgate.net High-performance liquid chromatography (HPLC) is a common technique for this purpose. mdpi.comscispace.com While general methodologies for developing such methods are widely described, specific validated analytical methods for the purity assessment of this compound, including details on columns, mobile phases, and detection parameters, are not publicly available.

Future Research Directions for 5 Pyrrolidin 1 Ylpyridin 2 Yl Methanol

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to (5-Pyrrolidin-1-ylpyridin-2-YL)methanol and its derivatives is a fundamental area for future investigation. While general methods for the synthesis of pyrrolidine (B122466) and pyridine-containing compounds are known, exploring novel pathways could offer advantages in terms of yield, stereoselectivity, and scalability. mdpi.com

Future research could focus on:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of this compound is crucial, particularly for its potential applications in pharmacology and catalysis. google.com Chiral pyrrolidine-2-yl-methanol derivatives are versatile building blocks in the synthesis of pharmacologically active compounds. google.com

Catalytic C-H Functionalization: Investigating transition-metal catalyzed direct C-H functionalization of the pyridine (B92270) ring could provide a more atom-economical and efficient route to derivatives of the target molecule. nih.gov

Flow Chemistry: The application of continuous flow microreactor technology for the synthesis of pyridine derivatives has shown promise in improving reaction efficiency and safety. organic-chemistry.org Exploring such methods for the synthesis of this compound could be a valuable endeavor.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for biological activity. | Development of chiral catalysts and auxiliaries. |

| C-H Functionalization | High atom economy, reduced waste, and simplified synthetic steps. | Screening of various transition metal catalysts and reaction conditions. |

| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. | Optimization of reactor design and process parameters. |

Advanced Ligand Design for Catalytic Applications

The nitrogen atoms in the pyridine and pyrrolidine rings, along with the hydroxyl group, make this compound a promising candidate for ligand design in catalysis. The development of ligands based on this scaffold could lead to novel catalysts with enhanced activity and selectivity in a variety of organic transformations.

Future research in this area could involve:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with various transition metals to understand their coordination behavior and catalytic potential. Pyridine N-oxides, for instance, can act as ligands in coordination chemistry. wikipedia.org

Asymmetric Catalysis: Designing chiral ligands derived from this compound for use in asymmetric catalysis, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. Pyridine N-oxides have been explored as organocatalysts in enantioselective reactions. researchgate.net

Pyrrolidinyl-N-Oxide Derivatives: Investigating the synthesis and catalytic activity of the corresponding N-oxide of the pyrrolidine nitrogen. Pyridine N-oxides are known to act as mild Lewis bases and can activate Lewis acidic parts of molecules, enhancing reactivity. researchgate.net The catalytic, enantioselective N-oxidation of substituted pyridines has been described as a new entry into chiral pyridine frameworks. nih.gov

The following table outlines potential catalytic applications for ligands derived from this compound:

| Catalytic Application | Ligand Design Strategy | Potential Transformation |

| Asymmetric Hydrogenation | Chiral phosphine-pyrrolidine ligands. | Enantioselective reduction of prochiral olefins and ketones. |

| Cross-Coupling Reactions | Bidentate N,N-ligands for palladium or nickel. | Suzuki, Heck, and Sonogashira coupling reactions. |

| Oxidation Reactions | N-oxide derivatives as organocatalysts. | Asymmetric epoxidation and Baeyer-Villiger oxidations. |

Targeted Drug Discovery and Development

The pyrrolidine and pyridine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. nih.gov

Future research in drug discovery should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the pyrrolidine and pyridine rings, as well as the methanol (B129727) moiety, to establish clear structure-activity relationships for various biological targets. nih.gov For example, a study on (Pyridin-2-yl)methanol derivatives identified novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in inflammation and pain sensation. nih.gov

Pharmacophore Modeling and Virtual Screening: Utilizing computational tools to identify potential biological targets for this compound and its analogues. nih.govrsc.orgdovepress.com This can help in prioritizing the synthesis of compounds with a higher probability of biological activity.

Exploration of Therapeutic Areas: Investigating the potential of this compound and its derivatives in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases, given the broad biological activities associated with the pyrrolidine and pyridine moieties. mdpi.com

A table summarizing the potential of this compound in drug discovery is provided below:

| Research Area | Approach | Potential Therapeutic Targets |

| Medicinal Chemistry | Synthesis of analogues and SAR studies. | Kinases, G-protein coupled receptors, ion channels (e.g., TRPV3). nih.gov |

| Computational Chemistry | Pharmacophore modeling and virtual screening. | Identification of novel protein targets. |

| Pharmacology | In vitro and in vivo biological evaluation. | Cancer, inflammatory disorders, neurological diseases. |

Investigation of Materials Science Applications

The unique electronic and structural features of the pyridine ring suggest that this compound and its derivatives could find applications in materials science.

Future research directions in this domain include:

Organic Electronics: Exploring the use of this compound as a building block for the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The electron-deficient nature of the pyridine ring can be tuned to achieve desired electronic properties.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as a pendant group to create functional polymers with specific properties, such as thermal stability, conductivity, or metal-ion sensing capabilities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the compound as a ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

The table below highlights potential applications in materials science:

| Application Area | Material Type | Desired Property |

| Organic Electronics | Small molecules, polymers | Charge transport, luminescence |

| Functional Polymers | Pyridine-containing polymers | Thermal stability, chemosensing |

| Porous Materials | Coordination polymers, MOFs | Gas adsorption, catalysis |

Q & A

Basic: What are the standard synthetic routes for (5-Pyrrolidin-1-ylpyridin-2-YL)methanol?

Methodological Answer:

The synthesis typically involves condensation reactions between pyridine derivatives and pyrrolidine precursors. A common approach includes:

- Catalytic cyclization : Using concentrated hydrochloric acid (HCl) as a catalyst at ambient temperatures (~26°C) to promote nucleophilic substitution or ring formation. Reaction progress is monitored via thin-layer chromatography (TLC) to estimate yields .

- Functionalization of pyridine cores : Introducing the pyrrolidinyl group via nucleophilic aromatic substitution, followed by hydroxymethylation using formaldehyde or other alkylating agents. Purification often employs column chromatography with methanol/water solvent systems .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying the pyrrolidinyl and hydroxymethyl substituents on the pyridine ring. Assignments should align with predicted chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Gradient elution with methanol/water (e.g., 85% methanol to 95% methanol over 15 minutes) ensures purity assessment. Retention times are compared against standards .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for : 178.11 g/mol) and fragmentation patterns .

Advanced: How can solvent systems be optimized for chromatographic analysis of this compound?

Methodological Answer:

- Experimental Design : Use a factorial approach to model retention behavior by varying pH (3.0–7.0) and methanol content (70–95%). Retention factors () are plotted to identify optimal isocratic or gradient conditions .

- Ion-Pairing Agents : For charged intermediates (e.g., protonated pyridine), additives like trifluoroacetic acid (0.1% v/v) improve peak symmetry in reversed-phase HPLC .

Advanced: How to design assays for evaluating its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection : Prioritize enzymes with known interactions with pyridine/pyrrolidine motifs, such as kinases or G-protein-coupled receptors (GPCRs) . Structural analogs (e.g., (R)-phenyl(pyridin-2-yl)methanol) show activity in drug discovery screens .

- Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with varying substrate concentrations (1–100 μM). Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC values .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

- Iterative Reanalysis : Cross-validate data using orthogonal methods (e.g., surface plasmon resonance vs. enzyme assays) to rule out assay-specific artifacts .

- Open Data Practices : Share raw datasets (e.g., NMR spectra, dose-response curves) to enable reproducibility. Platforms like the European Open Science Cloud facilitate transparent data exchange .

- Meta-Analysis : Pool results from independent studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Convert the hydroxymethyl group to ester prodrugs (e.g., acetyl or phosphate esters) to improve membrane permeability. Hydrolysis in physiological conditions regenerates the active form .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. Powder X-ray diffraction (PXRD) confirms stable polymorphs .

Basic: What stability considerations apply under different storage conditions?

Methodological Answer:

- Temperature Sensitivity : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group. Degradation is monitored via HPLC every 3 months .

- Light Sensitivity : Amber vials are recommended due to the pyridine core’s UV absorption (λ~260 nm), which can catalyze photodegradation .

Advanced: How can computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1XYZ). Focus on hydrogen bonding between the hydroxymethyl group and catalytic residues .

- QSAR Modeling : Train models on pyridine derivatives’ logP and polar surface area to predict ADMET properties. Validation requires at least 50 diverse analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.